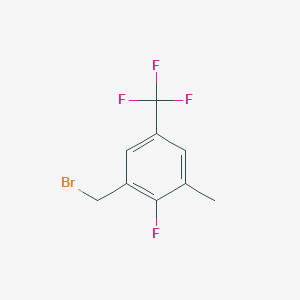

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide, also known as FMTrB, is an organic compound that is widely used as a reagent in chemical synthesis. FMTrB is a colorless liquid with a boiling point of 76°C and a melting point of -25°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. FMTrB is a versatile reagent that can be used in a variety of synthetic reactions and has a wide range of applications in the pharmaceutical, agrochemical, and material science industries.

Scientific Research Applications

Nucleophilic Trifluoromethylation Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is used in nucleophilic trifluoromethylation reactions. For instance, in a study by Kim and Shreeve (2004), new ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, including benzyl bromide, in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).

Trifluoromethylating Agent for Organic Halides

Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a compound related to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide, has been used as a trifluoromethylating agent for organic halides, as studied by Chen and Duan (1993) (Qing‐Yun Chen & Jian-Xing Duan, 1993).

Synthesis of Modified Nucleosides

The compound has applications in the synthesis of modified nucleosides. Sivets, Amblard, and Schinazi (2019) reported the preparation of novel purine-modified nucleosides using salts of 2-fluoropurine derivatives, involving the use of a related glycosyl bromide (G. Sivets, F. Amblard, & R. Schinazi, 2019).

Palladium-Catalyzed Trifluoroethylation

Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, indicating the importance of fluorinated compounds like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide in these reactions (Yanchuan Zhao & Jinbo Hu, 2012).

Regioselective Palladium-Catalysed Arylations

The compound's derivatives are used in regioselective palladium-catalysed arylations. Laidaoui et al. (2016) studied the influence of fluoro-substituents on benzamides in palladium-catalysed direct arylations (Nouria Laidaoui, Mian He, D. E. Abed, Jean‐François Soulé, & H. Doucet, 2016).

Synthesis of Fluorinated Compounds

The compound is pivotal in the synthesis of various fluorinated organic compounds, as demonstrated in the works of Sekiguchi et al. (2004), who explored zinc-mediated coupling reactions involving related fluorinated esters (T. Sekiguchi, Kei Sato, T. Ishihara, T. Konno, & H. Yamanaka, 2004).

Mechanism of Action

Target of Action

It’s known that such compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

The compound, also known as 1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene, can participate in various organic reactions. For instance, it can undergo a Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for creating complex organic structures .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound’s ability to form carbon-carbon bonds can lead to the creation of complex organic structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide. Factors such as temperature, pH, and the presence of other reactants can all impact the course of the reactions in which the compound is involved .

properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-7(9(12,13)14)3-6(4-10)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMMECXFNZZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2468613.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)

![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)